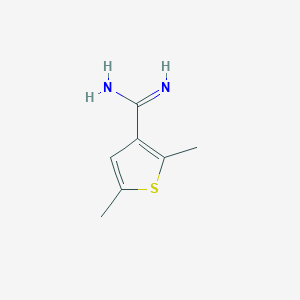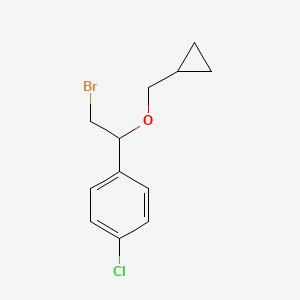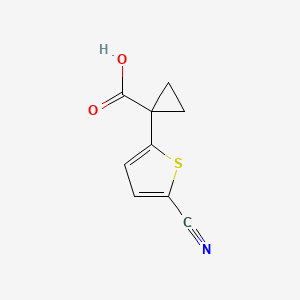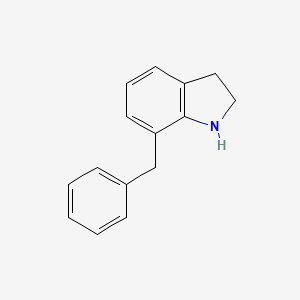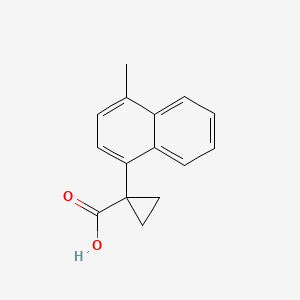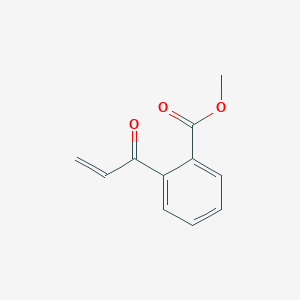
Methyl 2-acryloylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acryloylbenzoate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of both an acrylate group and a benzoate group in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acryloylbenzoate can be synthesized through the esterification of 2-acryloylbenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acryloylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and sealants.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acryloylbenzoic acid and methanol.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to add across the double bond of the acrylate group.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-acryloylbenzoic acid and methanol.
Addition Reactions: Corresponding adducts with nucleophiles.
Scientific Research Applications
Methyl 2-acryloylbenzoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for use in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biodevices: The compound is explored for its use in the fabrication of biocompatible surfaces and interfaces for medical devices.
Mechanism of Action
The mechanism of action of methyl 2-acryloylbenzoate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The acrylate group is highly reactive and can participate in various addition reactions, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
Comparison with Similar Compounds
Methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Ethyl 2-acryloylbenzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-acryloylbenzoic acid: The parent acid of methyl 2-acryloylbenzoate.
Uniqueness: this compound is unique due to its combination of an acrylate group and a benzoate group, which imparts distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and materials science, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-prop-2-enoylbenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h3-7H,1H2,2H3 |
InChI Key |
VUXMOJAPHPVUEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
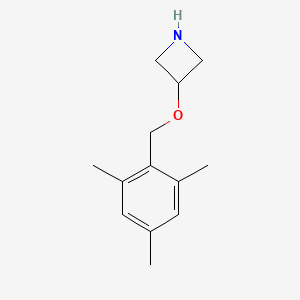
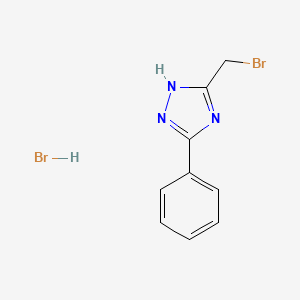
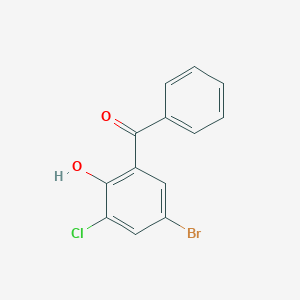
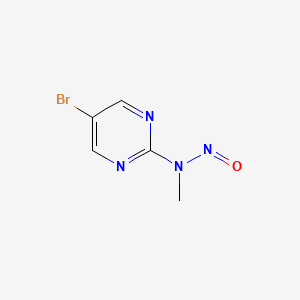
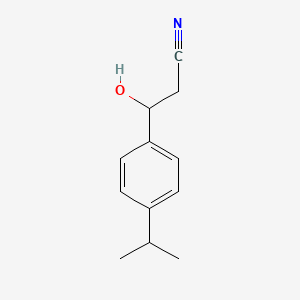
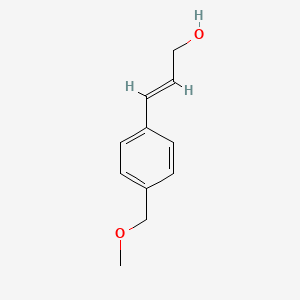
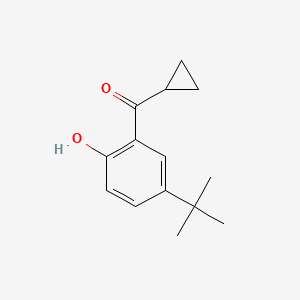
![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
